REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][CH2:5]Cl.[C:7]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[OH:17])([CH3:10])([CH3:9])[CH3:8]>CN(C)C=O>[C:7]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[O:17][CH2:3][O:4][CH3:5])([CH3:10])([CH3:8])[CH3:9] |f:0.1|
|
Name
|
|
Quantity
|
214 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
394 g
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling on ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water and brine in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1013 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |